(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
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Overview
Description
(1R,2S,3R,6R,7S)-Tricyclo[52102,6]dec-8-en-3-amine;hydrochloride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amine and hydrochloride groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may have potential therapeutic applications, although further research is needed to fully understand its effects and mechanisms.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of industrial uses.
Mechanism of Action
The mechanism of action of (1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride include other tricyclic amines and their derivatives. Examples include:
- Tricyclo[5.2.1.02,6]decane derivatives
- Tricyclic antidepressants
- Other tricyclic amines with different functional groups
Uniqueness
What sets this compound apart is its specific stereochemistry and functionalization. The precise arrangement of atoms and the presence of the hydrochloride group confer unique chemical and biological properties, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
(1R,2S,3R,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRIGVBJOCQJAF-DGAONVIJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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